Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate

Description

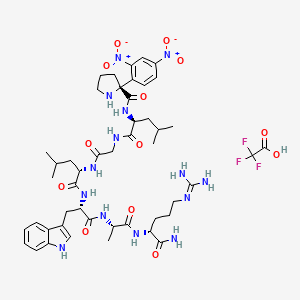

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate (CAS 121282-17-5) is a fluorogenic peptide substrate designed for studying matrix metalloproteinase (MMP) activity. Its molecular formula is C45H64N14O11·C2HF3O2, with a molecular weight of 1091.11 g/mol . The peptide features a 2,4-dinitrophenyl (Dnp) quencher group and a cleavage site between Gly and Leu, enabling fluorescence release upon enzymatic hydrolysis .

Properties

Molecular Formula |

C47H65F3N14O13 |

|---|---|

Molecular Weight |

1091.1 g/mol |

IUPAC Name |

(2R)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-2-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-33(57-43(66)45(15-9-17-52-45)30-14-13-28(58(67)68)21-36(30)59(69)70)40(63)51-23-37(60)54-34(19-25(3)4)42(65)56-35(20-27-22-50-31-11-7-6-10-29(27)31)41(64)53-26(5)39(62)55-32(38(46)61)12-8-16-49-44(47)48;3-2(4,5)1(6)7/h6-7,10-11,13-14,21-22,24-26,32-35,50,52H,8-9,12,15-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,53,64)(H,54,60)(H,55,62)(H,56,65)(H,57,66)(H4,47,48,49);(H,6,7)/t26-,32+,33-,34-,35-,45+;/m0./s1 |

InChI Key |

KXEBGXZFLSNZJH-QFNQJIDVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@]3(CCCN3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3(CCCN3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing this peptide is Fmoc-based solid-phase peptide synthesis , which proceeds from the C-terminus to the N-terminus on a resin support.

- Resin Selection: A suitable resin such as Rink amide resin is used to generate the C-terminal amide.

- Amino Acid Protection: Nα-amino groups are protected by the Fmoc group, which is base-labile, allowing sequential deprotection and coupling cycles.

- Side Chain Protection: Side chains of amino acids like tryptophan and arginine are protected with acid-labile groups (e.g., Trt for Gln, Pbf for Arg) to prevent side reactions during synthesis.

- Coupling Reagents: Commonly used coupling agents include HBTU, HOBt, PyBOP, and DIEA as a base to activate the carboxyl group and promote peptide bond formation.

- Coupling Procedure: Each amino acid is coupled in excess (typically 3-10 equivalents) to ensure completeness, with reaction times ranging from 30 minutes to several hours at room temperature.

- Monitoring: The substitution rate on resin can be monitored by UV measurement of the dibenzofulvene-piperidine adduct after Fmoc deprotection.

Incorporation of the Dnp Group

- The 2,4-dinitrophenyl (Dnp) group is introduced as an N-terminal protecting group or as a side chain modification.

- This can be achieved by coupling Dnp-Cl or a pre-derivatized Dnp-amino acid derivative to the N-terminus after completing the peptide chain assembly.

- The Dnp group acts as a quencher in fluorogenic assays.

Cleavage and Deprotection

- After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) , often with scavengers such as thioanisole, ethanedithiol, or water to remove side chain protecting groups and prevent side reactions.

- This step simultaneously generates the trifluoroacetate salt of the peptide.

- Typical cleavage conditions: 95% TFA with 2.5% thioanisole and 2.5% ethanedithiol for 2-3 hours at room temperature.

Purification

- The crude peptide is precipitated by cold ether, centrifuged, and then purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

- Purity is confirmed by analytical HPLC and mass spectrometry.

- Typical yields range between 50-90%, with purity >95% achievable depending on synthesis optimization.

Detailed Research Outcomes and Data

Enzymatic Hydrolysis Kinetics

Structural Changes in Solvent

- When dissolved in trifluoroethanol, the peptide undergoes significant conformational changes, which can be monitored by spectroscopic methods, affecting its interaction with enzymes.

Summary Table of Preparation Parameters

| Step | Conditions / Reagents | Notes |

|---|---|---|

| Resin | Rink amide resin | For C-terminal amide formation |

| Amino Acid Protection | Fmoc (Nα), Trt (Gln), Pbf (Arg) | Standard acid/base labile protecting groups |

| Coupling Reagents | HBTU, HOBt, PyBOP, DIEA | Used in excess, room temperature |

| Dnp Group Introduction | Dnp-Cl or Dnp-derivative | Coupled at N-terminus after chain assembly |

| Cleavage & Deprotection | 95% TFA + scavengers (thioanisole, EDT) | 2-3 hours at RT, generates trifluoroacetate salt |

| Purification | Preparative RP-HPLC | Achieves >95% purity |

| Yield | 50-90% | Depending on scale and optimization |

Additional Notes on Alternative Methods

- Liquid-phase synthesis is less common for this peptide due to complexity but may be used for short peptides or GMP-grade production.

- Segment condensation methods (e.g., 2+2+3+2 fragments) have been reported for related peptides but are less practical industrially compared to SPPS.

- Automated peptide synthesizers facilitate reproducibility and scale-up using the described protocols.

Chemical Reactions Analysis

Types of Reactions

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate primarily undergoes enzymatic cleavage reactions. It is a substrate for MMPs, which cleave the peptide bond between specific amino acids.

Common Reagents and Conditions

Enzymes: MMP-1, MMP-2, MMP-9, etc.

Buffers: Typically, reactions are carried out in buffered solutions at physiological pH.

Fluorescence Quenching: The Dnp group quenches the fluorescence of tryptophan, and cleavage by MMPs results in increased fluorescence.

Major Products

The major products of these reactions are shorter peptide fragments resulting from the cleavage of the original peptide by MMPs.

Scientific Research Applications

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is a versatile peptide compound with several applications in drug development and biochemical research . It is also referred to as Dnp-PLGLWA-DArg-NH2 . The molecular formula of the compound is C45H64N14O11, and it has a molecular weight of 977.09 .

Scientific Research Applications

This compound salt is widely utilized in various research areas :

- Peptide Synthesis It serves as a valuable building block in the synthesis of peptides, crucial for drug development and biochemical research .

- Pharmaceutical Development It is used in the formulation of therapeutic agents, specifically in designing peptides that target particular biological pathways .

- Biotechnology The compound is used in the production of biologically active peptides, enhancing the efficacy of vaccines and therapeutic proteins .

- Research in Cancer Therapy Its unique structure facilitates the development of peptide-based drugs that can selectively target cancer cells, improving treatment outcomes .

- Neuroscience Research This chemical is helpful in studying neuropeptides, contributing to a better understanding of neurological disorders and potential treatments .

This compound is an efficient substrate for various enzymes :

Mechanism of Action

The compound acts as a substrate for MMPs. The Dnp group quenches the fluorescence of the tryptophan residue. When MMPs cleave the peptide bond, the quenching is relieved, resulting in increased fluorescence. This change in fluorescence is used to quantify MMP activity.

Comparison with Similar Compounds

Key Properties:

- Structural Features : The sequence includes D-configuration arginine (D-Arg) at the C-terminus, enhancing resistance to proteolytic degradation .

- Storage : Stable at ≤ -10°C for ≥4 years .

- Applications : Widely used in MMP assays due to its high specificity for collagenases and gelatinases .

The following table summarizes structural and functional differences between the target compound and analogous substrates:

Structural and Functional Insights

P1/P2 Residue Modifications

- Cys(Me) at P1 : Substituting Leu with Cys(Me) in Dnp-Pro-Leu-Gly-Cys(Me)-Trp-Ala-D-Arg-NH2 reduces kcat/Km by 2.9-fold, likely due to steric hindrance limiting enzyme access .

- His at P2 : Replacing Trp with His (Dnp-Pro-Leu-Gly-Leu-His-Ala-D-Arg-NH2 ) lowers kcat/Km by 4.8-fold, suggesting Trp’s aromatic side chain is critical for MMP binding .

Isoform-Specific Substrates

- Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH (CAS 172666-82-9): Tailored for MMP-7, this substrate includes an Arg-Pro-Leu-Ala sequence and C-terminal Ser, increasing molecular weight to 1164.3 g/mol. Its design leverages MMP-7’s preference for bulky residues at P3–P1 .

Fluorophore-Quencher Pairs

- Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (720710-69-0): Incorporates 7-methoxycoumarin-4-yl (Mca) as a fluorophore and 2,4-dinitrophenyl (Dnp) as a quencher. This configuration enhances sensitivity for MMP-2/9, with a molecular weight of 1221.34 g/mol .

Commercial and Practical Considerations

- Pricing : The target compound is priced at $1,549.72 for 25 mg, reflecting its specialized design . Analogues like Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH range from €343 to €1,821 per mg, depending on quantity .

- Stability : Most substrates require storage at -20°C to maintain integrity, with lyophilized powders offering ≥4-year stability .

Biological Activity

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is a synthetic peptide that has garnered interest due to its potential biological activities. This article explores its mechanisms, applications, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a peptide consisting of the following amino acids:

- Dinitrophenyl (Dnp)

- Proline (Pro)

- Leucine (Leu)

- Glycine (Gly)

- Leucine (Leu)

- Tryptophan (Trp)

- Alanine (Ala)

- D-Arginine (D-Arg)

The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical applications. The molecular formula is C₃₈H₅₂N₁₀O₈, with a molecular weight of approximately 776.88 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it can act as a substrate for various enzymes, facilitating biochemical reactions. For instance, studies have shown that this peptide can be used to assay matrix metalloproteinase activity due to its structural characteristics .

Enzymatic Activity

The peptide exhibits significant enzymatic activity, particularly in the context of proteolytic enzymes. It has been utilized in fluorogenic assays to monitor enzyme activity, demonstrating changes in fluorescence upon cleavage by target enzymes . The following table summarizes the enzymatic activity observed with this peptide:

| Peptide Variant | Enzyme Activity | Fluorescence Change |

|---|---|---|

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | Moderate | 58,000 d |

| Other Peptides | Varies | Varies |

Applications in Research

This compound has several applications across various fields of biological research:

- Peptide Synthesis : This compound serves as a crucial building block in synthesizing peptides for therapeutic and research purposes .

- Pharmaceutical Development : It plays an essential role in designing peptides that target specific biological pathways, particularly in drug development .

- Cancer Research : The unique structure allows for the development of peptide-based drugs that selectively target cancer cells, potentially improving treatment outcomes .

- Neuroscience : The compound aids in studying neuropeptides, contributing to understanding neurological disorders and developing potential treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that this peptide could effectively inhibit specific proteases involved in cancer progression, suggesting its potential as an anticancer agent .

- In another investigation, researchers utilized Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 as a substrate to study the specificity of matrix metalloproteinases, revealing insights into their role in tissue remodeling and disease pathology .

Q & A

Basic: What is the structural basis of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 as a fluorogenic substrate for collagenase/gelatinase?

Answer :

The peptide acts as a fluorogenic substrate due to intramolecular fluorescence quenching. The 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of the tryptophan (Trp) residue via Förster resonance energy transfer (FRET). Cleavage at the Gly-Leu bond by collagenase/gelatinase disrupts this proximity, releasing fluorescence (~320–350 nm excitation, ~420 nm emission post-cleavage) . Key structural features:

- D-amino acids (D-Arg) : Enhance proteolytic resistance, ensuring specificity for collagenase .

- Trifluoroacetate counterion : Stabilizes the peptide in solution without interfering with enzymatic activity .

Basic: How should this peptide be stored to maintain stability in biochemical assays?

Answer :

Storage at ≤-10°C (lyophilized or in solution) is critical to prevent degradation. Key considerations:

- Lyophilized form : Stable for years when desiccated and protected from light .

- Reconstituted solution : Use acidic buffers (pH 4–6) to minimize deamidation of Gln/Asn residues. Avoid repeated freeze-thaw cycles .

- Trifluoroacetate stability : Retains integrity at low temperatures but may contribute to background fluorescence if degraded .

Advanced: How can researchers optimize kinetic assays using this substrate to resolve conflicting KmK_mKm values in literature?

Answer :

Conflicting values (e.g., 10–50 µM) arise from assay conditions. Optimization steps:

Buffer selection : Use 50 mM Tris-HCl (pH 7.4) with 150 mM NaCl and 10 mM CaCl₂ to mimic physiological MMP activity .

Substrate concentration gradient : Test 1–100 µM to avoid substrate inhibition .

Fluorescence calibration : Normalize signals using internal standards (e.g., free Trp) to account for buffer interference .

Control for non-specific cleavage : Include EDTA to chelate Ca²⁺ and confirm collagenase-specific activity .

Advanced: What computational methods are used to predict the 3D structure and substrate-enzyme interactions of this peptide?

Answer :

Quantum chemical computations (e.g., DFT-B3LYP/6-31G*) optimize geometry and electronic properties:

- HOMO/LUMO analysis : Predicts electron density distribution, identifying reactive sites (e.g., Gly-Leu bond) .

- Molecular docking : Simulates binding to collagenase’s catalytic domain (Zn²⁺ active site) to validate cleavage specificity .

- Comparison with NMR/X-ray data : Resolves discrepancies in bond angles/rotational freedom observed in experimental structures .

Advanced: How do molecular weight discrepancies (e.g., vs. Da) impact analytical characterization?

Answer :

Discrepancies arise from:

- Free base vs. trifluoroacetate salt : The salt form adds ~114.1 Da (C₂HF₃O₂), requiring MALDI-TOF/MS in linear mode for accurate mass confirmation .

- Deamidation artifacts : Hydrolysis during synthesis/storage alters mass by +1 Da (Asn→Asp) or +18 Da (Gln→Glu) .

Methodological resolution : - Use ESI-MS in negative ion mode to detect trifluoroacetate adducts.

- Pair with RP-HPLC (C18 column, 0.1% TFA gradient) to separate degradation products .

Advanced: How does the Dnp-Pro-Leu-Gly-Leu-Trp motif compare to other fluorogenic substrates (e.g., Mca-PLA-Nva-Dap(Dnp)-AR-NH2) in specificity studies?

Answer :

Comparative analysis reveals:

| Substrate | Enzyme Specificity | Cleavage Site | (M⁻¹s⁻¹) |

|---|---|---|---|

| Dnp-Pro-Leu-Gly-Leu-Trp-... | Collagenase/Gelatinase | Gly-Leu | ~2.5 × 10³ |

| Mca-PLA-Nva-Dap(Dnp)-AR-NH2 | MMP-2/9 | Ala-Nva | ~1.8 × 10⁴ |

| Key distinctions : |

- Fluorophore placement : Mca (7-methoxycoumarin) offers higher quantum yield but lower proteolytic stability than Trp .

- D-amino acids : Improve resistance to non-target proteases in Dnp-Pro-Leu-... substrates .

Advanced: What synthetic challenges arise when incorporating D-Arg and stabilizing the trifluoroacetate salt?

Answer :

Synthesis challenges :

- D-Arg incorporation : Requires chiral HPLC purification to resolve epimerization during solid-phase synthesis .

- Trifluoroacetate salt formation : Optimize counterion exchange (e.g., replacing acetate) using ion-pairing chromatography .

Quality control : - Circular dichroism (CD) : Confirms D-Arg chirality (negative peak at ~245 nm) .

- ¹H-NMR : Detects trifluoroacetate protons (~11.5 ppm) and confirms salt stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.